Atenolol

Cardiovascular Pharmacology Receptor Binding Assay Beta-Blocker Profiling

Atenolol's unique hydrophilicity (Log P ~0.16) ensures minimal CNS penetration (brain/plasma ratio 0.1:1), making it the preferred peripheral β1-blocker for studies where central confounding must be avoided. Its renal elimination and lack of CYP450 metabolism reduce drug-drug interaction variability, offering predictable pharmacokinetics. With defined USP/EP impurity limits (≤0.25% individual, ≤0.5% total) and commercially available reference standards, it provides a clear regulatory pathway for ANDA submissions. Choose this compound when your protocol demands a hydrophilic, cardioselective antagonist with a well-characterized safety profile.

Molecular Formula C14H22N2O3
Molecular Weight 266.34 g/mol
CAS No. 29122-68-7
Cat. No. B1665814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtenolol
CAS29122-68-7
SynonymsAtenolol
ICI 66082
ICI-66082
ICI66082
Tenormin
Tenormine
Molecular FormulaC14H22N2O3
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
InChIInChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)
InChIKeyMETKIMKYRPQLGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility40 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble in methanol;  soluble in acetic acid, DMSO;  sparingly soluble in 96% ethanol;  slightly soluble in isopropanol;  very slightly soluble in acetone, dioxane;  practically insoluble in acetonitrile, ethyl acetate;  chloroform
Freely soluble in 1 N HCl (300 mg/ml @ 25 °C);  less soluble in chloroform (3 mg/ml @ 25 °C)
In water, 1.33X10+4 mg/l @ 25 °C
13.3 mg/mL at 25 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Atenolol (CAS 29122-68-7): A Hydrophilic, Cardioselective Beta-1 Adrenergic Antagonist for Consistent Pharmacokinetic Performance


Atenolol (CAS 29122-68-7) is a racemic, hydrophilic beta-1-selective adrenergic receptor antagonist lacking intrinsic sympathomimetic or membrane-stabilizing activities [1]. As a prototypical second-generation beta-blocker, it exhibits a beta-1/beta-2 selectivity ratio of approximately 5:1 in recombinant human receptor assays, distinguishing it from non-selective first-generation agents [2]. Its high water solubility dictates a renal route of elimination and limited central nervous system penetration, which directly informs its utility in research and industrial applications where predictable pharmacokinetics and minimized CNS confounds are prioritized [3].

Why Atenolol Cannot Be Assumed Interchangeable with Other Beta-Blockers: Physicochemical and Pharmacological Divergence


The beta-adrenergic antagonist class encompasses compounds with profound differences in lipophilicity, receptor selectivity, and clearance mechanisms. Substituting atenolol for a lipophilic agent such as propranolol or metoprolol, or a more highly selective agent such as bisoprolol, introduces significant experimental or clinical variables. Atenolol's hydrophilicity (Log P approx. 0.16) yields a brain-to-plasma ratio of 0.1:1, a stark contrast to propranolol's 15:1 ratio, which fundamentally alters CNS exposure and side effect profiles [1]. Furthermore, differences in beta-1 selectivity, ranging from 5-fold (atenolol) to 19-fold (bisoprolol), preclude simple dose equivalency for targeted beta-1 blockade [2]. Lastly, divergent elimination pathways (renal vs. hepatic) result in distinct drug-drug interaction liabilities and inter-patient variability profiles, making generic substitution scientifically unsound without protocol-specific validation [3].

Atenolol (CAS 29122-68-7) Product-Specific Quantitative Evidence for Scientific Selection


Beta-1 Adrenoceptor Selectivity: Quantifying the 5-Fold Preference vs. Non-Selective and Highly Selective Comparators

In a direct head-to-head recombinant receptor binding assay using human beta-1, beta-2, and beta-3 adrenoceptors expressed in COS-7 cells, atenolol exhibited approximately 5-fold selectivity for beta-1 over beta-2 and beta-3 subtypes. This selectivity is equivalent to metoprolol (5-fold) but substantially lower than bisoprolol (15-fold for beta-1/beta-2; 31-fold for beta-1/beta-3) and markedly higher than the non-selective carvedilol [1]. A separate study using cloned human receptors confirmed a beta-2/beta-1 affinity ratio of 19 for bisoprolol, compared to lower but significant selectivity for atenolol, while propranolol and carvedilol displayed no significant beta-adrenergic selectivity [2].

Cardiovascular Pharmacology Receptor Binding Assay Beta-Blocker Profiling

CNS Penetration and Side Effect Profile: A 20-Fold Reduction in Brain Tissue Concentration Compared to Lipophilic Beta-Blockers

In a direct comparative study of neurosurgical patients receiving oral beta-blockers, atenolol's brain tissue concentration was approximately 20 times lower than that of lipophilic beta-blockers, with a brain/plasma ratio of 0.1:1. In contrast, propranolol and metoprolol exhibited brain/plasma ratios of approximately 15:1 and 14:1, respectively [1]. A comprehensive literature review of clinical studies confirmed that the incidence of CNS side effects (sleep disturbances, nightmares, hallucinations) is lowest with hydrophilic atenolol compared to pindolol, propranolol, and metoprolol, with metoprolol occupying an intermediate position [2].

Neuropharmacology Pharmacokinetics Tissue Distribution

Pharmacokinetic Consistency: Renal Clearance Minimizes Inter-Patient Variability vs. Hepatically Metabolized Beta-Blockers

Atenolol's hydrophilic nature dictates renal excretion of unchanged drug, contrasting sharply with lipophilic beta-blockers that undergo extensive hepatic first-pass metabolism. Comparative pharmacokinetic reviews indicate that lipophilic agents (propranolol, metoprolol) exhibit low and variable oral bioavailability due to hepatic clearance, substantial interpatient variability in steady-state plasma levels, and susceptibility to drug-drug interactions with hepatic enzyme modulators. In contrast, atenolol shows less interpatient variation, a longer and more consistent elimination half-life (6-7 hours), and avoids interactions with drugs affecting hepatic enzymes [1]. Atenolol's oral bioavailability is approximately 50%, with the unabsorbed portion excreted unchanged in feces, and its protein binding is low (approx. 5%), minimizing displacement interactions [2].

Clinical Pharmacology Drug Metabolism Pharmacokinetic Variability

Real-World Cardiovascular Outcomes: Head-to-Head Comparison with Nebivolol and Metoprolol in Hypertensive Cohorts

A large, retrospective, propensity score-matched cohort study using US claims data (2007-2014) compared hospitalization risk for composite cardiovascular (CV) events (myocardial infarction, congestive heart failure, stroke, angina) among hypertensive patients on nebivolol, atenolol, or metoprolol monotherapy. Results showed that atenolol users had a 105% higher hospitalization risk for composite CV events compared to nebivolol users, while metoprolol users had a 68% higher risk [1]. A separate Bayesian analysis of clinical trial data indicated a 13% lower risk of myocardial infarction among hypertensive patients taking non-atenolol beta-blockers compared to those taking atenolol (risk ratio 0.87; 90% CI 0.75-0.99) [2].

Cardiovascular Outcomes Hypertension Real-World Evidence

Analytical Purity Specifications: USP/EP Compendial Limits as a Benchmark for Material Quality

The United States Pharmacopeia (USP) monograph for Atenolol specifies that not more than 0.25% of any individual impurity is found, and the sum of all impurities is not more than 0.5%, as determined by HPLC [1]. This rigorous purity specification, which includes limits for related substances like Atenolol EP Impurity B, E, F, G, and J, provides a standardized, globally recognized benchmark for material quality . While other beta-blockers have their own monographs, atenolol's well-characterized impurity profile and the commercial availability of certified reference standards for each impurity facilitate robust analytical method development and validation for ANDA submissions [2].

Analytical Chemistry Quality Control Pharmacopeial Standards

High-Value Research and Industrial Application Scenarios for Atenolol (CAS 29122-68-7) Based on Quantified Differentiation


Cardiovascular Research Requiring Moderate Beta-1 Selectivity Without Beta-2 Blockade

For in vivo models of hypertension or heart failure where beta-1 antagonism is desired but beta-2-mediated bronchoconstriction or peripheral vasoconstriction must be minimized, atenolol's 5-fold beta-1 selectivity offers a defined pharmacological window. Unlike non-selective propranolol, atenolol preserves beta-2-mediated vasodilation and bronchodilation, while its lower selectivity compared to bisoprolol (15-fold) provides a less potent beta-1 blockade, useful in models requiring partial inhibition [1].

Preclinical CNS Safety Studies and Behavioral Pharmacology

Atenolol's extremely low CNS penetration (brain/plasma ratio 0.1:1) makes it an ideal control or comparator in studies assessing the central nervous system effects of lipophilic beta-blockers. When a research protocol requires peripheral beta-blockade without confounding central effects (e.g., sedation, memory impairment), atenolol is the preferred choice, as demonstrated by its lowest incidence of CNS side effects among four major beta-blockers [2].

Clinical Pharmacology Studies in Patients with Hepatic Impairment or Polypharmacy

Due to its renal elimination and lack of hepatic metabolism, atenolol is uniquely suited for pharmacokinetic and pharmacodynamic studies in patients with liver disease or those receiving multiple drugs that induce or inhibit cytochrome P450 enzymes. Its low inter-patient variability and long half-life (6-7 hours) simplify dosing regimens and reduce the risk of drug-drug interactions compared to hepatically cleared agents like metoprolol or propranolol [3].

Generic Drug Development and Quality Control (ANDA/DMF)

Atenolol's well-defined USP/EP monographs, including specific impurity limits (≤0.25% individual, ≤0.5% total), provide a clear regulatory pathway for generic manufacturers. The commercial availability of certified impurity reference standards (Impurities B, E, F, G, J) supports robust analytical method development, validation, and stability studies, ensuring compliance and facilitating Abbreviated New Drug Application (ANDA) submissions [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atenolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.